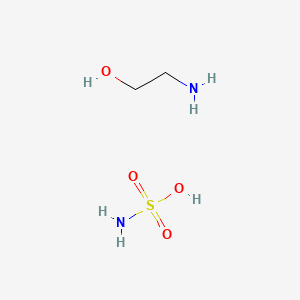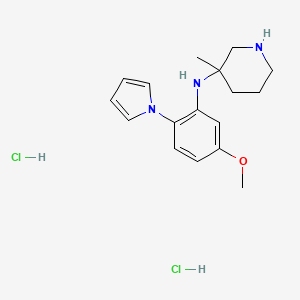
N-(5-methoxy-2-(1H-pyrrol-1-yl)phenyl)-3-methylpiperidin-3-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-メトキシ-2-(1H-ピロール-1-イル)フェニル)-3-メチルピペリジン-3-アミン二塩酸塩: は、様々な科学研究分野で注目を集めている合成化合物です。この化合物は、メトキシ基、ピロール環、ピペリジン部分を特徴とする独自の構造を持ちます。
合成方法
合成経路と反応条件
N-(5-メトキシ-2-(1H-ピロール-1-イル)フェニル)-3-メチルピペリジン-3-アミン二塩酸塩の合成は、通常、複数のステップを伴います。
ピロール環の形成: 最初のステップは、アミンとジケトンの縮合反応によるピロール環の形成です。
メトキシ基の導入: メトキシ基は、塩基存在下でヨードメタンを用いてヒドロキシ基をメチル化することで導入されます。
ピペリジン部分の形成: ピペリジン環は、適切な前駆体を含む環化反応によって合成されます。
カップリング反応: 最後のステップは、求核置換反応によってピロール部分とピペリジン部分を結合させることです。
工業生産方法
この化合物の工業生産には、収率と純度を向上させるために上記の合成経路の最適化が含まれる場合があります。これには、高スループット反応器、高度な精製技術、厳格な品質管理対策の使用が含まれます。
化学反応解析
反応の種類
酸化: この化合物は、特にメトキシ基で酸化反応を受ける可能性があり、アルデヒドまたはカルボン酸が生成されます。
還元: 還元反応はピロール環を標的にすることができ、ピロリジン誘導体の生成につながります。
置換: この化合物は、特にピペリジン部分で求核置換反応に参加することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤を塩基性条件で使用できます。
主な生成物
酸化: アルデヒドまたはカルボン酸の形成。
還元: ピロリジン誘導体の形成。
置換: 置換ピペリジン誘導体の形成。
科学研究への応用
化学
化学では、この化合物はより複雑な分子の合成のためのビルディングブロックとして使用されます。その独自の構造により、様々な化学修飾が可能になり、新素材や触媒の開発に役立ちます。
生物学
生物学的研究では、この化合物は様々な生体分子との潜在的な相互作用について研究されています。特定のタンパク質や酵素に結合する能力により、創薬と開発の候補となっています。
医学
医学では、この化合物は潜在的な治療効果について調査されています。
産業
産業分野では、この化合物は特殊化学品や先端材料の開発に使用されています。その独自の特性により、コーティング、接着剤、ポリマーなどの用途に適しています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methoxy-2-(1H-pyrrol-1-yl)phenyl)-3-methylpiperidin-3-amine dihydrochloride typically involves multiple steps:
Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a condensation reaction between an amine and a diketone.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of a hydroxyl group using methyl iodide in the presence of a base.
Formation of the Piperidine Moiety: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor.
Coupling Reactions: The final step involves coupling the pyrrole and piperidine moieties through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrrole ring, resulting in the formation of pyrrolidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of pyrrolidine derivatives.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound is studied for its potential interactions with various biomolecules. Its ability to bind to specific proteins and enzymes makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects
Industry
In the industrial sector, the compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
N-(5-メトキシ-2-(1H-ピロール-1-イル)フェニル)-3-メチルピペリジン-3-アミン二塩酸塩の作用機序は、特定の分子標的との相互作用を伴います。この化合物はタンパク質や酵素に結合して、その活性を調節することができます。この相互作用は細胞シグナル伝達経路の変化につながり、最終的に細胞機能に影響を与えます。関与する正確な分子標的と経路は、特定の用途と使用状況によって異なります。
類似化合物との比較
類似化合物
- N-(5-メトキシ-2-(1H-ピロール-1-イル)フェニル)アミン塩酸塩
- 5-メトキシ-2-(1H-ピロール-1-イル)アニリン
独自性
N-(5-メトキシ-2-(1H-ピロール-1-イル)フェニル)-3-メチルピペリジン-3-アミン二塩酸塩は、類似の化合物と比較して、ピペリジン部分の存在により際立っています。
特性
分子式 |
C17H25Cl2N3O |
|---|---|
分子量 |
358.3 g/mol |
IUPAC名 |
N-(5-methoxy-2-pyrrol-1-ylphenyl)-3-methylpiperidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C17H23N3O.2ClH/c1-17(8-5-9-18-13-17)19-15-12-14(21-2)6-7-16(15)20-10-3-4-11-20;;/h3-4,6-7,10-12,18-19H,5,8-9,13H2,1-2H3;2*1H |
InChIキー |
LXXBJXBJBXHCMW-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCNC1)NC2=C(C=CC(=C2)OC)N3C=CC=C3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


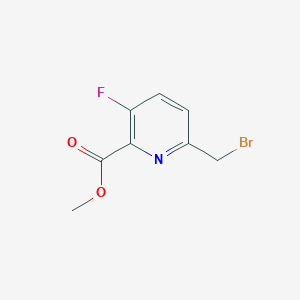
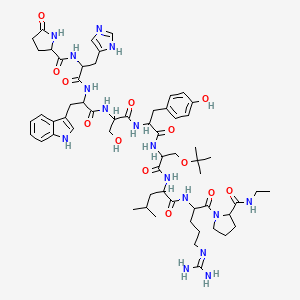
![2-[[2-[2-[[2-[[2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B12297479.png)
![Hexacyclo[9.2.1.02,10.03,8.04,6.05,9]tetradecane;methylcyclohexane;tricyclo[5.2.1.02,6]decane](/img/structure/B12297488.png)
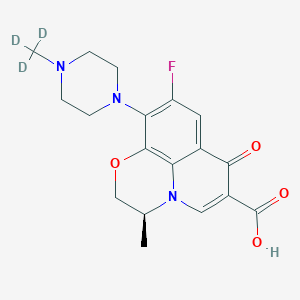

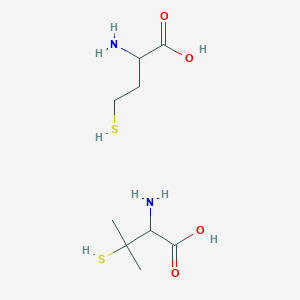

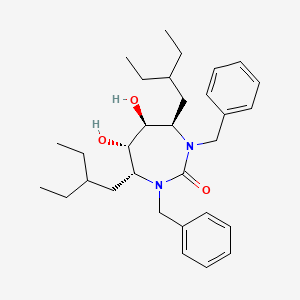
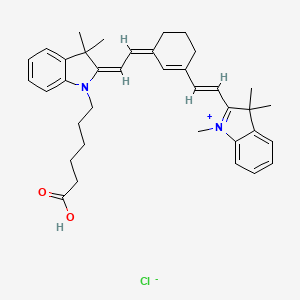
![1-[2-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B12297527.png)
![rel-N-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)isoxazole-5-carboxamide](/img/structure/B12297541.png)
![N-((2',3-Dimethyl-[2,4'-bipyridin]-5-yl)methyl)-4-(pyridin-2-yl)-1H-pyrazole-1-carboxamide](/img/structure/B12297545.png)
